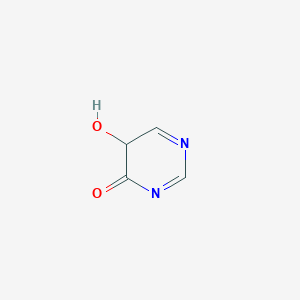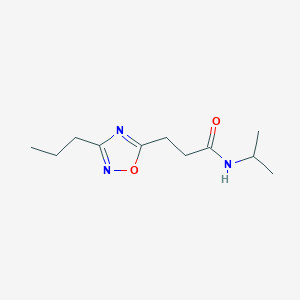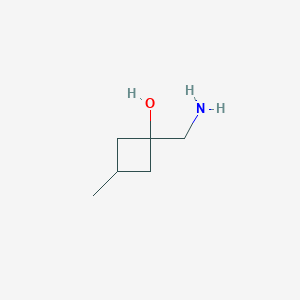
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol can be achieved through several methods. One common approach involves the use of a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) . This method provides a straightforward and efficient route to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of isoxazole synthesis can be applied. Industrial production typically involves optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and immunosuppressant agent.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Fluorophenyl)isoxazol-5-ylmethanol
- 3-(4-Chlorophenyl)isoxazol-5-ylmethanol
- 3-(4-Trifluoromethylphenyl)isoxazol-5-ylmethanol
Uniqueness
3-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8FNO3 |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
3-fluoro-4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C10H8FNO3/c11-9-4-7(14)1-2-8(9)10-3-6(5-13)12-15-10/h1-4,13-14H,5H2 |
Clave InChI |
VTFGVDMVGCYIDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)F)C2=CC(=NO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)









![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)
